beta-Glucogallin

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

Beta-Glucogallin is synthesized through the esterification of gallic acid and beta-D-glucose. This reaction is catalyzed by the enzyme gallate 1-beta-glucosyltransferase (UDP-glucose: gallate glucosyltransferase) . The enzyme facilitates the transfer of a galloyl group from UDP-glucose to beta-D-glucose, forming this compound and UDP as by-products .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of gallic acid and beta-D-glucose from natural sources, followed by enzymatic synthesis using gallate 1-beta-glucosyltransferase . This method ensures high yield and purity of the compound, making it suitable for various applications in research and industry.

化学反応の分析

Stability and Degradation

The ester linkage in native β-glucogallin is highly susceptible to hydrolysis:

-

Degradation Kinetics :

-

Stabilization Strategies :

Inhibition of Aldo-Keto Reductase 1B1 (AKR1B1)

β-glucogallin acts as a noncompetitive inhibitor of AKR1B1, a key enzyme in diabetic complications:

Table 3: Inhibition Parameters Against AKR1B1

| Substrate | IC₅₀ (µM) | Inhibition Type | Binding Energy (kcal/mol) |

|---|---|---|---|

| Glucose (1 M) | 17 ± 1 | Noncompetitive | -44 |

| Xylitol | 58 ± 3 | Noncompetitive | -44 |

| Glyceraldehyde | 58 ± 3 | ND | -44 |

Molecular docking reveals β-glucogallin binds AKR1B1’s active site with higher affinity (-44 kcal/mol) than the reference inhibitor sorbinil (-32 kcal/mol), forming hydrogen bonds with Tyr48, His110, and Trp219 .

Aggregation Behavior

Under LC-MS conditions, β-glucogallin exhibits aggregation:

Antioxidant Interactions

While not a direct chemical reaction, β-glucogallin quenches reactive oxygen species (ROS) in macrophages:

科学的研究の応用

Chemical Properties and Mechanism of Action

Beta-glucogallin is a galloyl derivative of glucose, primarily isolated from plants such as Emblica officinalis (Indian gooseberry). It exhibits significant biological activity through various mechanisms:

- Aldose Reductase Inhibition : BGG selectively inhibits aldose reductase (AR), an enzyme involved in the conversion of glucose to sorbitol, which is implicated in diabetic complications. Studies show that BGG can reduce sorbitol accumulation by up to 73% under hyperglycemic conditions, suggesting its potential in managing diabetes-related complications .

- Antioxidant Activity : BGG acts as a free radical scavenger, thereby reducing oxidative stress and inflammation. This property is crucial in preventing cellular damage associated with various diseases .

Anti-inflammatory Effects

BGG has demonstrated significant anti-inflammatory effects in several studies:

- In RAW 264.7 macrophage cells, BGG reduced pro-inflammatory cytokine production induced by lipopolysaccharide (LPS), indicating its potential use in treating inflammatory diseases .

- In models of uveitis, BGG treatment decreased inflammatory cell infiltration and reduced the expression of inflammatory markers, suggesting its utility in ocular inflammatory conditions .

Antidiabetic Potential

Research indicates that BGG may help manage diabetes by:

- Inhibiting AR activity, thereby preventing complications associated with hyperglycemia.

- Showing greater efficacy than metformin in reducing circulating glucose levels when supplemented with Emblica officinalis extract .

Neuroprotective Properties

BGG's antioxidant properties extend to neuroprotection:

- Studies indicate that BGG can alleviate oxidative stress-induced neuronal damage, making it a candidate for further investigation in neurodegenerative diseases .

Case Studies and Research Findings

Potential as a Nutraceutical

Due to its multifaceted health benefits, BGG is being explored as a nutraceutical:

- Its ability to modulate biological pathways associated with oxidative stress and inflammation positions it as a promising candidate for dietary supplements aimed at chronic disease prevention .

- The compound's natural origin and favorable safety profile enhance its appeal for inclusion in functional foods.

作用機序

Beta-Glucogallin exerts its effects through several molecular mechanisms:

Aldose Reductase Inhibition: It inhibits the enzyme aldose reductase, which is implicated in the development of diabetic complications.

Antioxidant Activity: This compound scavenges free radicals, reducing oxidative stress and protecting cells from damage.

Anti-inflammatory Effects: It modulates the expression of pro-inflammatory cytokines and inhibits the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation.

類似化合物との比較

Beta-Glucogallin is similar to other polyphenolic compounds, such as:

Gallic Acid: Both compounds are derived from gallic acid, but this compound is a glucose ester of gallic acid.

Ellagic Acid: This compound is a precursor to ellagic acid, which is formed through its oxidation.

Gallotannins: These are polymers formed from this compound through esterification reactions.

Uniqueness

This compound’s uniqueness lies in its role as a key intermediate in the biosynthesis of hydrolyzable tannins and its diverse biological activities, including antioxidant, anti-inflammatory, and aldose reductase inhibitory effects .

特性

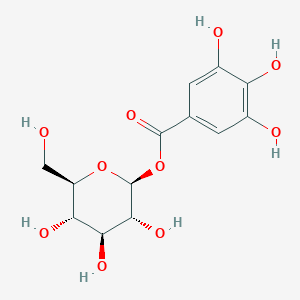

IUPAC Name |

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O10/c14-3-7-9(18)10(19)11(20)13(22-7)23-12(21)4-1-5(15)8(17)6(16)2-4/h1-2,7,9-11,13-20H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVRUDXLQBVIKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OC2C(C(C(C(O2)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | beta-Glucogallin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038728 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13405-60-2 | |

| Record name | beta-Glucogallin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038728 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

205 - 206 °C | |

| Record name | beta-Glucogallin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038728 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。